molecular formula C13H20N2O2 B8715937 (1-Cyclohexyl-1H-imidazol-4-yl)-acetic acid ethyl ester

(1-Cyclohexyl-1H-imidazol-4-yl)-acetic acid ethyl ester

Cat. No.: B8715937
M. Wt: 236.31 g/mol
InChI Key: SPAIBXGAXMXHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Cyclohexyl-1H-imidazol-4-yl)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 2-(1-cyclohexylimidazol-4-yl)acetate

InChI

InChI=1S/C13H20N2O2/c1-2-17-13(16)8-11-9-15(10-14-11)12-6-4-3-5-7-12/h9-10,12H,2-8H2,1H3

InChI Key

SPAIBXGAXMXHPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN(C=N1)C2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

80.0 g (0.298 mol) of (1-Cyclohexyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-acetic acid ethyl ester, dissolved in 200 ml acetic acid, were slowly added to H2O2 in 400 ml acetic acid at 0° C. within 90 min at 10° C. After addition the cooling was removed and the mixture was allowed stirring for 1 h. The solution was carefully poured into 80 g Na2SO3 in 300 ml water and ice. The slurry was concentrated and the acidic residue was treated with saturated aqueous K2CO3 and saturated aqueous NaHCO3 (pH 8). The mixture was extracted with AcOEt (1×400 ml, 2×150 ml). The combined organic layers were washed with brine, dried with MgSO4, concentrated and dried under reduced pressure and gave 70.0 g (0.296 mmol, 99%) of (1-Cyclohexyl-1H-imidazol-4-yl)-acetic acid ethyl ester as a brown oil which could be used without further purification in step A of Example 1.
Name
(1-Cyclohexyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)-acetic acid ethyl ester
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

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